N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine
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Overview
Description
N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine is a compound that features a pyridine ring substituted with a methyl group at the 3-position and a prop-2-yn-1-amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine typically involves the reaction of 3-methyl-2-pyridinemethanol with propargylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF or DMF.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and the nature of the binding.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)methyl]prop-2-yn-1-amine: Similar structure but lacks the methyl group at the 3-position of the pyridine ring.
N-(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine: Similar structure but with different substituents on the pyridine ring.
Uniqueness
N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine is unique due to the presence of both the methyl group and the prop-2-yn-1-amine group on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-6-11-8-10-9(2)5-4-7-12-10/h1,4-5,7,11H,6,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTNRTFSKLGCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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